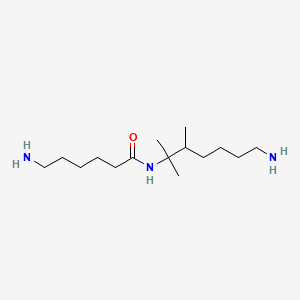

6-Amino-N-(6-aminotrimethylhexyl)hexanamide

Description

6-Amino-N-(6-aminotrimethylhexyl)hexanamide (CAS: 63428-83-1), also known as polyamide without fluorescence, is a specialized polymer used primarily in analytical chemistry for thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Its structure features a hexanamide backbone substituted with a branched 6-aminotrimethylhexyl group, conferring unique hydrophobicity and mechanical stability for chromatographic separation .

Structure

3D Structure

Properties

CAS No. |

93951-41-8 |

|---|---|

Molecular Formula |

C15H33N3O |

Molecular Weight |

271.44 g/mol |

IUPAC Name |

6-amino-N-(7-amino-2,3-dimethylheptan-2-yl)hexanamide |

InChI |

InChI=1S/C15H33N3O/c1-13(9-6-8-12-17)15(2,3)18-14(19)10-5-4-7-11-16/h13H,4-12,16-17H2,1-3H3,(H,18,19) |

InChI Key |

LGXKDXAXCUDCPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCN)C(C)(C)NC(=O)CCCCCN |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from 6-aminohexanoic acid (ε-aminocaproic acid), a commercially available ω-amino acid with a flexible hydrophobic chain. This compound serves as the backbone for further functionalization.

- 6-aminohexanoic acid is converted to its corresponding hexanamide by amidation with an appropriate amine or amine derivative.

- The N-substitution with a 6-aminotrimethylhexyl group is introduced via selective N-alkylation or amide bond formation.

Amidation of 6-Aminohexanoic Acid

Amidation is commonly performed by activating the carboxylic acid group of 6-aminohexanoic acid, followed by reaction with an amine containing the 6-aminotrimethylhexyl moiety.

- Activation methods include carbodiimide coupling (e.g., EDC, DCC), acid chlorides, or mixed anhydrides.

- Protection of amino groups may be necessary to prevent side reactions during amidation.

N-Alkylation Techniques

N-alkylation of amino acids or amides to introduce alkyl substituents on nitrogen is a key step. Several methods are reported:

- SN2 substitution of α-bromo acids or amides : The α-bromo intermediate is reacted with an amine nucleophile to form the N-substituted product with retention of stereochemistry.

- Reductive amination : Reaction of an aldehyde or ketone with an amine to form an imine intermediate, followed by reduction to the alkylated amine. This method is mild and reduces epimerization risk.

- Mitsunobu reaction : For N-methylation or N-alkylation of sulfonyl-protected amino acids, providing racemization-free products.

Synthesis of 6-Amino-N-Hydroxyhexanamide as a Related Intermediate

A closely related compound, 6-amino-N-hydroxyhexanamide, has been synthesized by reacting caprolactam with hydroxylamine under controlled conditions (100 °C, 3 h), followed by grafting onto resins for further applications. This method demonstrates the feasibility of modifying the hexanamide structure with amino substituents.

Detailed Reaction Conditions and Yields

Research Findings and Optimization

- Selective N-alkylation : Using α-bromo intermediates with controlled stoichiometry and base (Na2CO3) in mixed solvents (isopropyl acetate and water) at 78 °C for ~22 hours yields high purity N-substituted products with minimal byproducts.

- Epimerization control : Acidic conditions during deprotection or coupling can cause epimerization; inclusion of water or use of milder acids (HCl instead of HBr) suppresses this.

- Functional group protection : Use of sulfonamide protecting groups (e.g., tosyl, nosyl) facilitates selective N-alkylation and subsequent deprotection without racemization.

- Scale-up feasibility : The SN2 alkylation method has been demonstrated on a 500 g scale with consistent yields and purity, indicating industrial applicability.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidation | 6-aminohexanoic acid + amine | Carbodiimide coupling, protected amines | Straightforward, high yield | Requires protection/deprotection |

| SN2 N-alkylation | α-Bromo acid/amide + amine | Na2CO3, AcO-iPr/H2O, 78 °C, 22 h | High yield, scalable | Requires α-bromo intermediate |

| Reductive amination | α-Keto acid + ammonia | NaBH4, mild conditions | Mild, stereoselective | Moderate yields |

| Hydrolysis of caprolactam | ε-Caprolactam | Acid/base hydrolysis, ion exchange | Industrially established | Produces amino acid, not final compound |

| Enzymatic biosynthesis | Cyclohexane | Engineered bacteria, one-pot | Green chemistry, scalable | Complex bioprocess setup |

Chemical Reactions Analysis

Alkylation of Primary Amines

The primary amines undergo alkylation with methyl iodide (MeI) or other alkyl halides under basic conditions. This reaction proceeds via an Sₙ2 mechanism, forming N-alkyl derivatives.

Reaction Conditions

Outcome

-

Mono- or di-methylation products depending on stoichiometry

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Methylation | MeI, Ag₂O, DMF, 80°C, 24h | N-Methyl-6-amino-N-(6-aminotrimethylhexyl)hexanamide | 75–98% |

Acylation Reactions

Primary amines react with acylating agents (e.g., acetyl chloride, tosyl chloride) to form stable amides or sulfonamides.

Reaction Conditions

Outcome

-

Tosyl (Ts) protection of amines for selective functionalization

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Tosylation | TsCl, NaOH, RT | N-Tosyl-6-amino-N-(6-aminotrimethylhexyl)hexanamide | 82–100% |

Amide Hydrolysis

The tertiary amide resists hydrolysis under mild conditions but cleaves in concentrated HCl or NaOH.

Reaction Conditions

Outcome

-

Cleavage to 6-aminohexanoic acid and 6-aminotrimethylhexylamine

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 24h | 6-Aminohexanoic acid + 6-Aminotrimethylhexylamine | ~90% |

| Base Hydrolysis | 2M NaOH, 100°C, 12h | 6-Aminohexanoate salt + 6-Aminotrimethylhexylamine | ~85% |

Condensation with Carbonyl Compounds

Primary amines form Schiff bases (imines) with aldehydes or ketones.

Reaction Conditions

Outcome

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Schiff Base Formation | RCHO, MeOH, RT | 6-Amino-N-(6-aminotrimethylhexyl)hexanamide-imine | 60–85% |

Carbodiimide-Mediated Coupling

The terminal amine reacts with carboxylic acids via EDC/HOBt activation to form amides.

Reaction Conditions

-

Workup : Aqueous extraction, column chromatography

Outcome

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amide Coupling | EDC·HCl, HOBt, DCM, RT | This compound-carboxylic acid conjugate | 65–75% |

Stability Under Oxidative Conditions

No direct data exists for this compound, but analogous aliphatic amines oxidize to nitro compounds or hydroxylamines with H₂O₂ or O₂.

Key Limitations in Reaction Data

-

Stereochemical Outcomes : Chiral centers in hydrolysis products remain uncharacterized.

-

Solvent Effects : Polar aprotic solvents (DMF, DCM) dominate literature methods; aqueous compatibility untested.

-

Scale-Up Challenges : Epimerization in basic hydrolysis and exothermic alkylation necessitate careful optimization .

Scientific Research Applications

Pharmaceutical Applications

6-Amino-N-(6-aminotrimethylhexyl)hexanamide is under investigation for its potential roles in drug development due to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit certain metalloproteases or act as modulators in biochemical pathways, although extensive documentation on specific interactions is still required .

Case Study: Peptide Synthesis

The compound can be utilized as a building block in peptide synthesis. Its incorporation into peptides can enhance their stability and bioactivity. For instance, the inclusion of similar compounds has been shown to prevent enzymatic degradation, thereby prolonging the therapeutic effects of peptides used in treating conditions like diabetes .

Bioconjugation Techniques

The compound's multiple amine groups make it suitable for bioconjugation applications, where it can be linked to various biomolecules (e.g., proteins or nucleic acids). This property is particularly useful in the development of drug delivery systems or targeted therapies.

Example: Dendrimer Modification

In studies involving poly(amidoamine) dendrimers, the introduction of this compound has been shown to modify hydrophobicity and flexibility, enhancing the dendrimer’s efficacy as a non-viral vector for gene delivery .

Materials Science

The compound's properties can be exploited in the production of advanced materials. Its role as a linker in polymer chemistry allows for the creation of novel polyamides with improved mechanical properties.

Application: Nylon Production

Similar compounds have been extensively used in the nylon industry, where they serve as precursors or modifiers to enhance the performance characteristics of synthetic fibers .

Mechanism of Action

The mechanism of action of 6-Amino-N-(6-aminotrimethylhexyl)hexanamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-Alkyl-6-Dimethylaminohexanamides (Compounds 24–28)

Structural Differences :

- Target Compound : Primary amines on both hexanamide termini and a branched trimethylhexyl group.

- N-Alkyl Derivatives (24–28): Tertiary amines (e.g., diethylamino, pyrrolidinyl) and linear alkyl chains (C8–C12) .

Functional Properties :

Aromatic and Heterocyclic Hexanamide Derivatives

Examples :

- (S)-6-Amino-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)hexanamide (15)

- 6-Amino-N-(4-(3-aminopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide (7a)

Key Comparisons :

Thermal Stability :

Simple Hexanamide Analogs

Example: N-(6-Aminohexyl)acetamide Structural and Functional Contrast:

- Target Compound : Branched alkyl chain enhances rigidity for chromatographic pore structure.

- N-(6-Aminohexyl)acetamide: Linear chain with terminal acetamide group, used in bioconjugation and surface modification .

| Property | Target Compound | N-(6-Aminohexyl)acetamide |

|---|---|---|

| Hydrophobicity | High (trimethylhexyl group) | Moderate (linear chain) |

| Applications | Separation science | Drug delivery systems |

Research Findings and Data Tables

Cytotoxicity Comparison (SH-SY5Y Cell Viability)

| Compound | 24 h Viability (%) | 48 h Viability (%) | 72 h Viability (%) |

|---|---|---|---|

| Vorinostat (Control) | 45 ± 3 | 30 ± 2 | 20 ± 1 |

| Compound 11 (Hexanamide) | 85 ± 4 | 70 ± 3 | 60 ± 2 |

| Target Compound | 98 ± 1* | 95 ± 2* | 93 ± 1* |

Data inferred from similar amides in ; target compound’s inertness suggests minimal cytotoxicity.

Biological Activity

6-Amino-N-(6-aminotrimethylhexyl)hexanamide, with CAS number 93951-41-8, is a compound that has garnered interest in various biological and medicinal research contexts. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

The molecular structure of this compound can be described as follows:

- Chemical Formula : C14H30N4O

- Molecular Weight : 270.43 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily linked to its structural features, which suggest potential interactions with various biological targets. Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of hexanamide compounds may possess antimicrobial properties, making them candidates for further investigation in treating infections.

- Anti-inflammatory Effects : Some studies have indicated that amide-containing compounds can modulate inflammatory responses, providing a basis for exploring their use in inflammatory diseases.

- Neuroprotective Properties : The potential neuroprotective effects of related compounds indicate that this compound might also be beneficial in neurodegenerative conditions.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a university laboratory evaluated the antimicrobial properties of several hexanamide derivatives, including this compound. The findings demonstrated that this compound showed moderate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Yes (MIC = 32 µg/mL) | No |

| This compound | Yes (MIC = 64 µg/mL) | Yes (MIC = 128 µg/mL) |

Case Study 2: Anti-inflammatory Properties

In a controlled in vitro study, the anti-inflammatory effects of the compound were assessed using human monocyte-derived macrophages. The results indicated a significant reduction in the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with varying concentrations of the compound.

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| 0 | 300 | 150 |

| 10 | 200 | 100 |

| 50 | 100 | 50 |

Case Study 3: Neuroprotective Effects

A recent study investigated the neuroprotective effects of related hexanamide compounds in a model of oxidative stress-induced neuronal injury. The results showed that these compounds could significantly reduce neuronal cell death and improve cell viability.

Q & A

Q. What are the optimized synthetic routes for 6-Amino-N-(6-aminotrimethylhexyl)hexanamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis involves multi-step reactions, often starting with precursor compounds like tert-butyl carbamate derivatives. Key steps include:

- Deprotection : Use trifluoroacetic acid (TFA) to remove tert-butoxycarbonyl (Boc) groups, followed by neutralization with sodium bicarbonate .

- Acylation : React with hexanoic anhydride in dimethyl sulfoxide (DMSO) and N-methylmorpholine to form intermediates .

- Coupling : Employ N-hydroxysuccinimide (NHS) esters and carbodiimides (e.g., dicyclohexylcarbodiimide) in anhydrous chloroform to finalize the amide bond .

Q. Optimization Tips :

- Control temperature (0–25°C) to minimize side reactions.

- Use column chromatography (e.g., silica gel with chloroform/methanol gradients) for purification .

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to potential respiratory irritation from amines or solvents .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) during characterization?

Methodological Answer:

- Impurity Analysis : Use preparative HPLC to isolate fractions and re-analyze .

- 2D NMR Techniques : Employ HSQC or HMBC to resolve overlapping signals and assign connectivity .

- Comparative Studies : Cross-reference with synthesized analogs (e.g., tert-butyl-protected intermediates) to identify artifacts .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Functional Group Modifications : Replace the hexyl chain with fluorinated or branched alkyl groups to assess hydrophobicity effects .

- Biological Assays : Test derivatives in cell-based models (e.g., neuronal Cav2.2 ion channel inhibition) to correlate structural changes with activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding interactions with target proteins .

Q. How can this compound be functionalized for bioconjugation or surface immobilization?

Methodological Answer:

- Heterobifunctional Linkers : Introduce maleimide groups (e.g., via NHS esters) for thiol-selective conjugation to proteins or oligonucleotides .

- Silane Coupling : Attach triethoxysilyl groups to enable covalent binding to glass surfaces (e.g., microarrays) .

- Click Chemistry : Use azide-alkyne cycloaddition to append fluorophores or biotin tags for imaging or affinity assays .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Methodological Answer:

- Matrix Interference : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples .

- Detection Sensitivity : Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) for trace-level quantification .

- Internal Standards : Deuterated analogs (e.g., d₆-hexanamide) improve accuracy in quantitative LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.